N-cyclopropyl-1-pyrrolidinecarbothioamide
Vue d'ensemble
Description
N-cyclopropyl-1-pyrrolidinecarbothioamide, also known as CPP or CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopropyl-1-pyrrolidinecarbothioamide-115 exerts its pharmacological effects by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 increases the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain as a result of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 administration has been shown to lead to a variety of biochemical and physiological effects. These include a decrease in glutamate release, an increase in the expression of GABA receptors, and an increase in the activity of potassium channels. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in lab experiments is its high selectivity and potency. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 is its potential for toxicity at high doses, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for research on N-cyclopropyl-1-pyrrolidinecarbothioamide-115. One potential area of research is the development of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to evaluate the safety and efficacy of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in human clinical trials. Additionally, research is needed to explore the potential of N-cyclopropyl-1-pyrrolidinecarbothioamide-115 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Applications De Recherche Scientifique
N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive properties. Moreover, N-cyclopropyl-1-pyrrolidinecarbothioamide-115 has also been shown to enhance the efficacy of other antiepileptic drugs, such as valproic acid, in animal models.
Propriétés
IUPAC Name |
N-cyclopropylpyrrolidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c11-8(9-7-3-4-7)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSTYKOZQNORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.